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Compound of Interest

Compound Name: 3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4,5-Trichlorophenylboronic acid is a specialized organoboron compound that serves as a

crucial building block in modern organic synthesis. Its unique electronic and structural

properties, imparted by the three chlorine substituents on the phenyl ring, make it a valuable

reagent in various chemical transformations, most notably in palladium-catalyzed cross-

coupling reactions. This technical guide provides a comprehensive overview of the theoretical

and experimental aspects of 3,4,5-trichlorophenylboronic acid, including its physicochemical

properties, synthesis, and applications, with a focus on its role in drug discovery and materials

science.

The strategic placement of chlorine atoms on the phenyl ring significantly influences the

reactivity of the boronic acid moiety. These electron-withdrawing groups enhance the Lewis

acidity of the boron atom, which can impact its reactivity in catalytic cycles such as the Suzuki-

Miyaura coupling. Understanding the interplay between the electronic effects of the

substituents and the resulting chemical behavior is paramount for its effective utilization in the

synthesis of complex organic molecules. This guide aims to provide researchers and drug

development professionals with a detailed understanding of this important synthetic

intermediate.

Physicochemical Properties
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The fundamental physicochemical properties of 3,4,5-trichlorophenylboronic acid are

summarized in the table below. These properties are essential for its handling, storage, and

application in synthetic protocols.

Property Value Reference

Molecular Formula C₆H₄BCl₃O₂ [1][2]

Molecular Weight 225.27 g/mol [1]

Appearance
White to very pale yellow

crystalline powder
[1]

Melting Point >360 °C [3]

CAS Number 862248-93-9 [2][4]

Purity Typically ≥97% [1]

Storage Temperature Room Temperature [1]

Synthesis and Characterization
Synthesis Protocol
A general and robust method for the synthesis of aryl boronic acids is through the reaction of a

Grignard reagent with a trialkyl borate, followed by acidic workup. While a specific detailed

protocol for 3,4,5-trichlorophenylboronic acid is not readily available in the provided search

results, the following procedure is adapted from the well-established synthesis of the

analogous 3,4,5-trifluorophenylboronic acid and is expected to provide the desired product.[5]

[6]

Experimental Protocol: Synthesis of 3,4,5-Trichlorophenylboronic Acid

Materials:

1-Bromo-3,4,5-trichlorobenzene

Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Trimethyl borate

A crystal of iodine (as initiator)

Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

Grignard Reagent Formation:

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

Magnesium turnings and a crystal of iodine are placed in the flask.

Anhydrous diethyl ether or THF is added to cover the magnesium.

A solution of 1-bromo-3,4,5-trichlorobenzene in the anhydrous solvent is added

dropwise from the dropping funnel. Gentle heating may be required to initiate the

reaction.

Once the reaction starts (indicated by the disappearance of the iodine color and gentle

refluxing), the remaining solution of the aryl bromide is added at a rate that maintains a

steady reflux.

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to

ensure complete formation of the Grignard reagent, (3,4,5-trichlorophenyl)magnesium

bromide.

Borylation and Hydrolysis:

In a separate flask, a solution of trimethyl borate in the same anhydrous solvent is

cooled to -78 °C using a dry ice/acetone bath.
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The prepared Grignard reagent is transferred to the cooled trimethyl borate solution via

a cannula, while maintaining the low temperature.

The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room

temperature overnight.

The reaction is quenched by the slow addition of an aqueous solution of hydrochloric

acid.

The resulting biphasic mixture is stirred for 1-2 hours to ensure complete hydrolysis of

the boronate ester.

Workup and Purification:

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or

ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

The crude 3,4,5-trichlorophenylboronic acid can be purified by recrystallization from

an appropriate solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a

non-polar solvent like hexane).

Characterization
The structure and purity of the synthesized 3,4,5-trichlorophenylboronic acid can be

confirmed using standard spectroscopic techniques. Although specific spectra for this

compound were not found, the expected features can be predicted based on its structure and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region

(typically δ 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons. Another

broad singlet, corresponding to the two hydroxyl protons of the boronic acid group, would

also be present, and its chemical shift would be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon

atoms in the phenyl ring. The carbon atom attached to the boron (C-B) would appear at a

characteristic downfield shift. The chemical shifts of the chlorinated carbons would also be

in the aromatic region, with their exact positions influenced by the chlorine substitution

pattern.

¹¹B NMR: The boron-11 NMR spectrum should show a single resonance characteristic of a

trigonal boronic acid, typically in the range of δ 28-34 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A strong B-O stretching vibration is expected around 1350 cm⁻¹.

C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

Theoretical Studies and Computational Analysis
While direct theoretical studies on 3,4,5-trichlorophenylboronic acid are not prevalent in the

literature, valuable insights can be gained from computational analyses of structurally related

halogenated phenylboronic acids.[7][8][9] Density Functional Theory (DFT) is a powerful tool

for investigating the electronic structure, geometry, and reactivity of such molecules.

Insights from Analogous Halogenated Phenylboronic
Acids
DFT studies on fluorinated and other chlorinated phenylboronic acids have revealed several

key trends that can be extrapolated to the 3,4,5-trichloro derivative:[7][9][10]

Electronic Effects: Halogen atoms act as electron-withdrawing groups through induction,

which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the

transmetalation step in the Suzuki-Miyaura coupling cycle.
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Molecular Geometry: The boronic acid group, -B(OH)₂, is generally twisted out of the plane

of the phenyl ring to minimize steric hindrance. The degree of this torsion angle can be

influenced by the substitution pattern on the ring.

Reactivity Descriptors: Computational methods can be used to calculate reactivity

descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an

indication of the molecule's chemical reactivity and stability. For halogenated phenylboronic

acids, the electron-withdrawing nature of the halogens is expected to lower the energies of

both the HOMO and LUMO.

A comparative summary of computational data for related phenylboronic acids is presented

below.
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Compound Method/Basis Set Key Findings Reference

3-Fluorophenylboronic

acid

DFT (B3LYP)/6-

311++G(d,p)

Calculation of

geometric parameters,

vibrational

frequencies, NMR

chemical shifts,

HOMO-LUMO

energies, and NLO

properties.

[9]

Diindolylmethane-

phenylboronic acid

hybrids

DFT

Optimization of

structures,

assignment of IR

bands, and correlation

of NMR chemical

shifts. Analysis of

hydrogen bonding

interactions.

[8]

Theophylline with 4-

halophenylboronic

acids

DFT-D3

Analysis of

homomeric and

heteromeric

interactions in

molecular complexes.

[7]

Predicted Reactivity and Electronic Structure
Based on the trends observed in related compounds, the following can be predicted for 3,4,5-
trichlorophenylboronic acid:

The three electron-withdrawing chlorine atoms will significantly increase the Lewis acidity of

the boron atom compared to unsubstituted phenylboronic acid.

The molecule is expected to have a relatively low HOMO-LUMO gap, suggesting good

reactivity in chemical transformations.
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The molecular electrostatic potential (MEP) map would likely show a region of high positive

potential around the boronic acid group, indicating its susceptibility to nucleophilic attack.

Applications in Organic Synthesis
3,4,5-Trichlorophenylboronic acid is a versatile reagent in organic synthesis, with its primary

application being in the Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-

carbon bond between an organoboron compound and an organohalide or triflate. 3,4,5-
Trichlorophenylboronic acid can be used to introduce the 3,4,5-trichlorophenyl moiety into a

wide range of organic molecules, which is a common structural motif in pharmaceuticals and

agrochemicals.

General Reaction Scheme:

Where Ar-X is an aryl or vinyl halide/triflate, and (HO)₂B-Ar' is the boronic acid (in this case,

3,4,5-trichlorophenylboronic acid).

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a

palladium(II) species.

Transmetalation: The organic group from the boronic acid (after activation by a base) is

transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst.

Other Applications
Beyond Suzuki-Miyaura couplings, 3,4,5-trichlorophenylboronic acid and its derivatives have

potential applications in:
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Bioconjugation: Boronic acids can form reversible covalent bonds with diols, a property that

can be exploited for attaching molecules to biomolecules such as carbohydrates and

glycoproteins.[3]

Materials Science: The incorporation of the trichlorophenyl group can modify the electronic

and physical properties of polymers and other materials.[3]

Medicinal Chemistry: The 3,4,5-trichlorophenyl scaffold is present in some biologically active

compounds, and this boronic acid serves as a key intermediate for their synthesis.[3]

Logical Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and

logical relationships related to the study and application of 3,4,5-trichlorophenylboronic acid.

1-Bromo-3,4,5-trichlorobenzene
+ Mg Grignard Reagent Formation

Borylation at -78°C

Trimethyl Borate

Acidic Hydrolysis Extraction and Drying Recrystallization 3,4,5-Trichlorophenylboronic Acid

Click to download full resolution via product page

Synthesis Workflow for 3,4,5-Trichlorophenylboronic Acid.
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Reactants Reaction Conditions

3,4,5-Trichlorophenylboronic Acid

Suzuki-Miyaura Coupling

Aryl/Vinyl Halide or Triflate Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent

Coupled Product (Biaryl)

Click to download full resolution via product page

General Workflow for a Suzuki-Miyaura Coupling Reaction.

3,4,5-Trichlorophenylboronic Acid
(Limited Direct Data)

Extrapolation of Findings

Analogous Halogenated Phenylboronic Acids
(Available Theoretical & Experimental Data)

Density Functional Theory
(Computational Method)

Electronic & Structural Properties
(e.g., Geometry, HOMO/LUMO, MEP)

Predicted Chemical Reactivity
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Logical Approach for the Theoretical Analysis.

Conclusion
3,4,5-Trichlorophenylboronic acid stands as a significant and highly functionalized building

block for organic synthesis. While comprehensive theoretical studies on this specific molecule

are still emerging, a wealth of information from analogous halogenated systems provides a

strong basis for understanding its properties and reactivity. The electron-withdrawing nature of

the three chlorine substituents enhances its utility in key transformations like the Suzuki-

Miyaura coupling, making it an invaluable tool for the construction of complex molecular

architectures relevant to the pharmaceutical and materials science industries. Further

experimental and computational investigations will undoubtedly continue to expand the

applications of this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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